molecular formula C7H4N4O4 B015558 5,6-Dinitro-1H-benzo[d]imidazole CAS No. 50365-37-2

5,6-Dinitro-1H-benzo[d]imidazole

Cat. No.: B015558
CAS No.: 50365-37-2
M. Wt: 208.13 g/mol
InChI Key: GJKUZDYIYKJZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dinitro-1H-benzo[d]imidazole is a strategically substituted benzimidazole derivative that serves as a privileged scaffold in medicinal chemistry and materials science research. The electron-withdrawing nitro groups at the 5 and 6 positions fine-tune the molecule's electronic properties, enhancing its ability to interact with diverse biological targets and making it a valuable intermediate for developing novel therapeutic agents. This compound is of significant interest in pharmacological research for its broad-spectrum potential. Studies on closely related benzimidazole derivatives have demonstrated potent antimicrobial activity against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with efficacy comparable to standard drugs like ciprofloxacin . Furthermore, the benzimidazole core is a recognized pharmacophore in anticancer research , with some derivatives exhibiting strong activity against various human cancer cell lines . The nitroimidazole moiety is also a key feature in antiparasitic agents , as it can be metabolically reduced in anaerobic parasites, leading to cytotoxic effects . Beyond biomedical applications, the dinitro-functionalized benzimidazole structure is explored in the synthesis of specialized energetic materials and as a building block in organic electronics due to its planar, conjugated structure and high thermal stability . This product is provided for research purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dinitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O4/c12-10(13)6-1-4-5(9-3-8-4)2-7(6)11(14)15/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKUZDYIYKJZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392816
Record name 5,6-Dinitro-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50365-37-2
Record name 5,6-Dinitro-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dinitro-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Structural Characterization and Spectroscopic Analysis of 5,6 Dinitro 1h Benzo D Imidazole

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise structure of molecules. For 5,6-Dinitro-1H-benzo[d]imidazole, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy would be employed to confirm its identity and reveal details about its electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy provides unparalleled insight into the local chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹⁵N NMR would offer a complete picture of its molecular framework.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to symmetry, the spectrum is expected to show four signals for the aromatic carbons and one for the C2 carbon of the imidazole (B134444) ring. The carbons bearing the nitro groups (C5 and C6) would be highly deshielded and their signals would appear significantly downfield. The other aromatic carbons (C4, C7, C3a, and C7a) will also experience a downfield shift compared to the unsubstituted benzimidazole (B57391), though to a lesser extent. The C2 carbon signal is also expected to be in the typical range for benzimidazoles, but its exact position will be influenced by the electron-withdrawing nitro groups.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, although less common, would be very informative for this compound due to the presence of four nitrogen atoms. Two distinct signals would be expected for the two nitro group nitrogens, and two signals for the imidazole ring nitrogens. The chemical shifts of the nitro group nitrogens would be in the characteristic range for nitroaromatics. The imidazole nitrogen signals would provide insight into the tautomeric equilibrium present in the solution.

Table 1: Predicted and Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

Compound ¹H NMR ¹³C NMR
This compound (Predicted) H2: ~8.7-8.9 H4/H7: ~8.6-8.8 NH: >13.0C2: ~145-148 C4/C7: ~115-118 C5/C6: ~140-143 C3a/C7a: ~144-147
5-Nitro-1H-benzo[d]imidazole rsc.org H2: 8.54 H4: 8.51 H6: 8.11 H7: 7.77 NH: 13.01C2: 146.72 C4: 114.96 C5: 142.58 C6: 117.52 C7: 112.66 C3a: 143.01
1H-Benzo[d]imidazole rsc.org H2: 8.19 H4/H7: 7.57 H5/H6: 7.17 NH: 12.43C2: 141.85 C4/C7: 115.44 C5/C6: 121.63 C3a/C7a: 138.08

Note: Predicted values for this compound are estimations based on the trends observed in related compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. The most prominent features would be the strong absorptions from the nitro groups. Two distinct bands are expected: one for the asymmetric stretching vibration (νas) typically found in the range of 1500-1600 cm⁻¹, and one for the symmetric stretching vibration (νs) which appears in the 1300-1400 cm⁻¹ region. The N-H stretching vibration of the imidazole ring would give rise to a broad absorption band in the region of 3000-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the C2-H would be observed around 3100 cm⁻¹. The C=N and C=C stretching vibrations of the benzimidazole ring system would appear in the 1450-1650 cm⁻¹ region. Bending vibrations for C-H and N-H bonds would be found at lower wavenumbers.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3000-3400Broad, Medium
C-H Stretch (Aromatic)~3100Medium
C=N / C=C Stretch1450-1650Medium to Strong
NO₂ Asymmetric Stretch1500-1600Strong
NO₂ Symmetric Stretch1300-1400Strong

Mass Spectrometry (MS and ESI-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation pattern would likely involve the loss of nitro groups (NO₂) and other small neutral molecules. Electrospray ionization mass spectrometry (ESI-MS), a softer ionization technique, would likely show a prominent protonated molecule [M+H]⁺, which is useful for confirming the molecular weight with high accuracy. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would exhibit absorption bands corresponding to the π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems. The presence of the nitro groups, which are strong chromophores, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent benzimidazole. The spectrum of 5,6-dimethyl-1H-benzo[d]imidazole derivatives has shown absorption peaks around 339 nm which are attributed to π → π* and n → π* transitions. mdpi.com Similar transitions would be expected for the dinitro analog.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Analysis

A single crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. It is anticipated that the benzimidazole ring system would be essentially planar. The nitro groups may be slightly twisted out of the plane of the benzene (B151609) ring. In the crystal lattice, intermolecular hydrogen bonding between the N-H of the imidazole ring of one molecule and a nitrogen atom of an adjacent molecule is expected, which is a common feature in benzimidazole structures. mdpi.com Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are also likely to play a significant role in the crystal packing. A related compound, 4,5-dinitro-1H-imidazole, forms layered structures through N-H···N hydrogen bonds in the crystal. researchgate.net A similar packing motif could be expected for this compound.

Table 3: Predicted Crystal Data for this compound

Parameter Predicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Key Intermolecular InteractionsN-H···N Hydrogen Bonding, π-π Stacking

Crystallographic Data and Intermolecular Interactions

Table 1: Illustrative Crystallographic Data for the Related Compound 4,5-dinitro-1H-imidazole (Note: This data is for a related compound and serves as an example of a dinitro-imidazole system.)

ParameterValue
Chemical FormulaC₃H₂N₄O₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.3913 (2)
b (Å)10.1584 (3)
c (Å)15.1119 (4)
β (°)97.199 (1)
Volume (ų)1124.29 (5)
Z8
Data sourced from a study on 4,5-dinitro-1H-imidazole. researchgate.net

Tautomerism and Isomerism in Dinitrobenzimidazoles

Investigation of Annular Tautomerism

Annular tautomerism is a fundamental characteristic of N-unsubstituted benzimidazoles, involving the migration of a proton between the two nitrogen atoms of the imidazole ring. mdpi.com In asymmetrically substituted benzimidazoles, such as dinitro derivatives, this results in two distinct tautomeric forms which can exist in equilibrium.

For this compound, the tautomeric equilibrium involves the proton residing on either N1 or N3. This leads to two possible forms: This compound and 5,6-dinitro-3H-benzo[d]imidazole . These two forms are energetically equivalent due to the symmetrical substitution on the benzene ring. However, in other dinitrobenzimidazoles, such as a 4,7-dinitro isomer, the position of the nitro groups would make the two tautomers (4,7-dinitro-1H- and 4,7-dinitro-3H-) non-equivalent, leading to a potential preference for one form over the other depending on factors like solvent and solid-state packing effects. nih.gov The study of tautomerism in these systems is often accomplished through NMR spectroscopy and computational calculations, which can determine the relative stability and populations of the coexisting forms. mdpi.comnih.gov

Regioisomeric Considerations in Dinitrobenzimidazole Structures

Regioisomers are isomers that have the same molecular formula but differ in the position of substituents on the molecular framework. In the case of dinitrobenzimidazole, several regioisomers are possible depending on the placement of the two nitro groups on the benzene ring.

The subject of this article, This compound , features nitro groups at adjacent positions on the benzene moiety. Another common regioisomer is 4,6-Dinitro-1H-benzo[d]imidazole . uni-bayreuth.de The synthesis of these different isomers typically requires specific starting materials and reaction conditions to control the position of nitration. uni-bayreuth.de The structural differences between these regioisomers can lead to distinct chemical, physical, and biological properties. For example, the relative positioning of the electron-withdrawing nitro groups influences the electronic distribution across the molecule, affecting properties like acidity, reactivity, and intermolecular interactions. The characterization and differentiation of these isomers are confirmed using spectroscopic methods and X-ray diffraction analysis. uni-bayreuth.de

Computational Chemistry Approaches to Structural Analysis

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and geometric parameters of molecules. mdpi.comnih.gov For benzimidazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or cc-pVDZ, are employed to determine the most stable molecular conformation (geometry optimization). researchgate.netmdpi.comdergipark.org.tr

These calculations provide optimized bond lengths, bond angles, and dihedral angles for the molecule in its ground state. mdpi.com For this compound, a DFT geometry optimization would yield precise values for the C-C, C-N, N-O, and C-H bond lengths, as well as the angles defining the fused ring system. An important parameter would be the dihedral angles of the nitro groups relative to the plane of the benzimidazole ring system, indicating the degree of twist. nih.gov Such calculations are crucial for understanding the molecule's intrinsic structural properties, which can then be correlated with experimental data from techniques like X-ray crystallography. mdpi.comnih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. dergipark.org.trnih.gov The MEP map displays regions of different electrostatic potential on the electron density surface.

For this compound, an MEP analysis would reveal specific reactive sites:

Negative Potential (Red/Yellow): These regions, rich in electron density, are susceptible to electrophilic attack. They are expected to be concentrated around the oxygen atoms of the two nitro groups and, to a lesser extent, the sp²-hybridized nitrogen atom in the imidazole ring (N3). researchgate.netnih.gov

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The most positive potential is anticipated on the hydrogen atom attached to the imidazole nitrogen (N1-H), making it the most acidic proton. researchgate.netnih.gov

Neutral Potential (Green): These areas represent regions of near-zero potential, typically found over the carbon atoms of the aromatic rings.

The MEP map provides a valuable visual guide to the chemical reactivity of the molecule, complementing the structural information from geometry optimization. researchgate.netnih.gov

Analysis of this compound's Electronic Structure and Reactivity

The electronic characteristics of this compound, particularly the distribution and energy of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining its chemical reactivity, kinetic stability, and electronic properties. An analysis of these orbitals provides insight into the molecule's behavior as an electron donor and acceptor and helps to predict its interaction with other chemical species.

The HOMO and LUMO are the main orbitals involved in chemical reactions. The HOMO, which is the highest energy orbital containing electrons, acts as an electron donor. Conversely, the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's stability. A larger energy gap generally implies higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

The presence of two nitro groups (-NO2) at the 5 and 6 positions of the benzimidazole ring is expected to have a profound influence on the electronic structure of the molecule. Nitro groups are strong electron-withdrawing groups, which would significantly lower the energy of both the HOMO and LUMO. This effect is anticipated to make the molecule a better electron acceptor.

The HOMO-LUMO energy gap is a key determinant of a molecule's electronic properties and reactivity. A smaller energy gap suggests that the molecule can be more easily polarized and is generally more reactive. The specific values for this compound would require dedicated computational analysis.

To illustrate the type of data obtained from such analyses, the following table presents hypothetical values for the electronic properties of this compound, based on typical results from DFT calculations for similar nitroaromatic compounds.

Table 1: Hypothetical Electronic Properties of this compound

ParameterHypothetical Value (eV)
Energy of HOMO (EHOMO)-7.50
Energy of LUMO (ELUMO)-3.20
HOMO-LUMO Energy Gap (ΔE)4.30

Note: These values are illustrative and not based on experimental or published computational data for this specific compound.

From these hypothetical values, other quantum chemical parameters can be derived to further characterize the molecule's reactivity.

Table 2: Hypothetical Global Reactivity Descriptors of this compound

ParameterFormulaHypothetical Value
Ionization Potential (I)-EHOMO7.50 eV
Electron Affinity (A)-ELUMO3.20 eV
Electronegativity (χ)(I + A) / 25.35 eV
Chemical Hardness (η)(I - A) / 22.15 eV
Chemical Softness (S)1 / (2η)0.23 eV⁻¹
Electrophilicity Index (ω)χ² / (2η)6.66 eV

Note: These values are derived from the hypothetical data in Table 1 and are for illustrative purposes only.

The distribution of the HOMO and LUMO across the molecular structure would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. In a molecule like this compound, it is anticipated that the HOMO would be localized on the benzimidazole ring system, while the LUMO would be significantly influenced by the electron-withdrawing nitro groups. A visual representation of these orbitals would typically show the electron density lobes, providing a clear picture of the reactive regions of the molecule.

Applications of 5,6 Dinitro 1h Benzo D Imidazole in Materials Science

Functional Materials Development

Corrosion Inhibition Studies

The study of organic compounds as corrosion inhibitors is a significant area of research in materials science, aimed at protecting metals from degradation. Benzimidazole (B57391) and its derivatives are a class of compounds that have attracted considerable attention for their potential to inhibit corrosion, particularly in acidic environments. rsc.org These molecules can adsorb onto a metal's surface, forming a protective layer that impedes the corrosive process. researchgate.net The effectiveness of a benzimidazole-based inhibitor is often linked to its molecular structure, including the presence and nature of substituent groups on the heterocyclic ring. rsc.org

Research has been conducted on a range of benzimidazole derivatives to evaluate their corrosion inhibition efficiency. For instance, studies on compounds like 2-mercaptobenzimidazole (B194830) and 2-methylbenzimidazole (B154957) have demonstrated their ability to protect mild steel in hydrochloric acid solutions. researchgate.net The inhibition mechanism often involves the adsorption of these molecules onto the metal surface, a process that can be influenced by the electronic properties of the inhibitor and the presence of heteroatoms like nitrogen and sulfur which can act as active centers for adsorption. rsc.orgresearchgate.net

Within this context, the specific compound 5,6-Dinitro-1H-benzo[d]imidazole (referred to as 5,6-diNO2BIM in some studies) has been investigated as a corrosion inhibitor for various metals and alloys. One study systematically evaluated its performance alongside other benzimidazole derivatives on copper, zinc, and brass in both alkaline and neutral media. The research employed electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to determine the inhibition efficiency.

The findings from this comparative study indicated that the efficiency of these inhibitors is highly dependent on the metallic substrate and the pH of the environment. In alkaline media (pH 13), the inhibition efficiency of the tested compounds followed the order: 1H-benzimidazole (BIM) > 5-nitro-1H-benzimidazole (5(6)-NO2-BIM) > This compound (5,6-diNO2BIM) > 2-methyl-1H-benzimidazole (2-CH3-BIM). Conversely, in a neutral 0.5 M NaCl solution, the order of efficiency was different.

The table below summarizes the comparative inhibition efficiency trend observed in the study.

EnvironmentInhibition Efficiency Trend
Alkaline (pH 13) BIM > 5(6)-NO2-BIM > 5,6-diNO2BIM > 2-CH3-BIM
Neutral (0.5 M NaCl) 2-CH3-BIM > 5(6)-NO2-BIM > BIM (5,6-diNO2BIM not ranked in this medium)

Electrochemical techniques are fundamental to these evaluations. Potentiodynamic polarization curves help determine if an inhibitor acts on anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions (mixed-type). scholarsresearchlibrary.com Electrochemical Impedance Spectroscopy (EIS) provides insights into the formation of a protective layer by measuring the resistance to charge transfer at the metal-solution interface. nih.gov An increase in charge transfer resistance and a decrease in double-layer capacitance upon addition of the inhibitor typically signify the formation of an adsorptive protective film on the metal surface.

Scaffold Development and Tissue Engineering

Based on available scientific literature, there is no research on the application of This compound in scaffold development and tissue engineering.

There is no available research data concerning the integration of This compound into polymer and composite scaffolds.

There is no available scientific information regarding the biocompatibility or biodegradability of This compound for material applications.

Environmental Fate and Impact of Dinitrobenzimidazole Compounds

Occurrence and Distribution in Environmental Compartments

Nitroaromatic compounds, as a class, are recognized as environmental pollutants due to their widespread use in industries such as dye, pesticide, and explosives manufacturing. nih.govnih.gov This industrial prevalence increases the likelihood of their release into various environmental compartments. Because many nitroaromatics are soluble in water, they can contaminate water sources, and their persistence can lead to accumulation in soil and sediment. researchgate.netgoogle.com For instance, monitoring studies on pesticides with related chemical structures have shown their presence in surface water and soil. nih.gov It is plausible that dinitrobenzimidazoles could be detected in these matrices, particularly in areas with industrial activity related to their production or use.

The atmospheric fate of a chemical is influenced by its volatility and persistence. Semi-volatile organic compounds (SVOCs), a category to which dinitrobenzimidazoles likely belong, can undergo long-range atmospheric transport. envirocomp.comcopernicus.orgcopernicus.org This process involves the volatilization of the compound from a source, its transport in the atmosphere, and subsequent deposition in a different location. envirocomp.com Atmospheric residence time is a key factor in determining the spatial extent of this transport. envirocomp.com Models have shown that SVOCs can be transported over vast distances, primarily in the mid-troposphere, and can even reach remote regions like the Arctic through a process known as "cold condensation". copernicus.orgcopernicus.org This suggests that, if released into the atmosphere, dinitrobenzimidazole compounds could have a global distribution, far from their original sources. envirocomp.comcopernicus.org Studies on other atmospheric pollutants have demonstrated that both long-range transport and local emissions contribute to their presence in various locations. nilu.com

Degradation Pathways and Persistence

The persistence of a compound in the environment is determined by its susceptibility to various degradation processes. For dinitrobenzimidazoles, photodegradation and biodegradation are expected to be the primary pathways of transformation.

Photodegradation, the breakdown of compounds by light, is a significant environmental fate process. For nitroaromatic compounds, this can occur through various mechanisms. The presence of a nitro group on an aromatic ring can influence the molecule's light-absorbing properties. epa.gov Studies on other nitroaromatic compounds have shown that they can undergo photodegradation in aqueous solutions, a process that can be enhanced by the presence of other substances like hydrogen peroxide (H2O2). rsc.org The degradation of some nitroaromatic compounds has been shown to follow first-order kinetics. For some dinitrophenylamino-acids, photolysis in aqueous solution leads to the formation of 2-substituted 6-nitrobenzimidazole 1-oxides, indicating a potential transformation pathway for related structures. The efficiency of photodegradation can be influenced by the solvent and the presence of other compounds. For example, the photodegradation of 1-nitropyrene (B107360) is affected by the type of solvent, with different products being formed in different media. nih.gov Heterocyclic compounds with UV resistance properties are also being designed, suggesting that the benzimidazole (B57391) core itself may have some inherent stability to UV radiation. nih.gov

General Photodegradation Pathways of Related Nitroaromatic Compounds
Compound ClassObserved TransformationInfluencing Factors
Nitroaromatic CompoundsDegradation in aqueous solutionEnhanced by H2O2
Dinitrophenylamino-acidsFormation of 2-substituted 6-nitrobenzimidazole 1-oxidespH dependent
1-NitropyreneFormation of 1-hydroxypyrene (B14473) and 1-hydroxy-2-nitropyreneSolvent type, presence of phenols and water

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process for the removal of pollutants from the environment. Bacteria and fungi have evolved diverse strategies to metabolize nitroaromatic compounds. nih.govcswab.orgdtic.mil The electron-withdrawing nature of nitro groups can make these compounds resistant to oxidative degradation. nih.gov

Bacterial Degradation: Bacteria have been shown to degrade a wide range of aromatic pollutants. nih.gov The initial steps in the bacterial degradation of nitroaromatic compounds often involve the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. nih.gov Some bacteria can use nitroaromatic compounds as a source of nitrogen. nih.gov For example, some bacterial strains can reduce the aromatic ring of dinitro and trinitro compounds, leading to the elimination of a nitrite (B80452) group. nih.gov The degradation of the benzimidazole fungicide carbendazim (B180503) by Bacillus velezensis has been reported, demonstrating that the benzimidazole structure can be microbially degraded. nih.gov In some cases, the genes responsible for the degradation of these compounds are located on plasmids, which can be transferred between bacteria, facilitating the spread of these degradative capabilities. nih.gov

Fungal Degradation: Fungi, particularly white-rot fungi, are also capable of degrading recalcitrant organic compounds, including nitroaromatics. mdpi.comscielo.br These fungi produce powerful extracellular enzymes that can break down a wide variety of pollutants. scielo.br For example, Phanerochaete chrysosporium can mineralize 2,4-dinitrotoluene. nih.gov Fungi can also dehalogenate and degrade chlorinated and fluorinated nitrophenols, significantly reducing their toxicity. mdpi.com

Microbial Degradation of Related Aromatic Compounds
Microorganism TypeCompound ClassDegradation MechanismExample Microorganism
BacteriaNitroaromaticsNitro group reduction, ring reductionDesulfovibrio spp.
BacteriaBenzimidazolesHydrolysisBacillus velezensis
FungiNitroaromaticsExtracellular enzyme activity, mineralizationPhanerochaete chrysosporium
FungiHalogenated NitrophenolsDehalogenation and degradationCaldariomyces fumago

Ecotoxicological Implications

The potential for a chemical to cause harm to living organisms is a critical aspect of its environmental impact. Nitroaromatic compounds are generally considered to have toxic properties. researchgate.netnih.gov They have been shown to be toxic to various organisms, including fish and aquatic invertebrates. epa.govgoogle.com The toxicity of nitroaromatic compounds can vary depending on the specific structure of the molecule and the organism being tested. For example, in a study on dinitrotoluenes, the toxicity of the parent compounds and their breakdown products varied. nih.gov

Benzimidazole derivatives also exhibit a range of biological activities. nih.govresearchgate.net While some are used as pharmaceuticals, others, like certain fungicides, can have ecotoxicological effects. semanticscholar.orgresearchgate.net The degradation products of these compounds can also be toxic. However, studies on the degradation of some benzimidazoles have shown that the resulting solutions can be less harmful to microorganisms like algae and bacteria. researchgate.net Given the known toxicity of both nitroaromatic and benzimidazole compounds, it is reasonable to presume that 5,6-Dinitro-1H-benzo[d]imidazole would exhibit some level of ecotoxicity, although specific data is needed for a definitive assessment. researchgate.net

Effects on Aquatic Organisms6.3.2. Bioaccumulation Potential

It is important to note that while research exists for other benzimidazole derivatives, the strict focus on This compound as per the instructions prevents the inclusion of data from related but distinct chemical compounds.

Q & A

Basic: What are the standard synthetic routes for 5,6-Dinitro-1H-benzo[d]imidazole derivatives, and how are yields optimized?

Methodological Answer:
Derivatives like 5,6-dinitro-2-phenyl-1H-benzo[d]imidazole are typically synthesized via a two-step process:

Condensation : Reacting o-phenylenediamine (OPDA) with formic acid under basic conditions (e.g., 10% NaOH) to form the benzimidazole core .

Nitration : Introducing nitro groups using nitrating agents (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize side reactions.
Yield optimization involves:

  • Purification : Column chromatography (Rf = 0.87 in ethyl acetate/hexane) to isolate pure products .
  • Stoichiometry : Maintaining a 1:1 molar ratio of reactants (e.g., farnesyl bromide to benzimidazole) to avoid excess reagents .

Advanced: How can computational methods resolve discrepancies between experimental and theoretical vibrational spectra of nitro-substituted benzimidazoles?

Methodological Answer:
Discrepancies often arise due to approximations in density functional theory (DFT). To address this:

  • Functional Selection : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) for accurate vibrational frequency predictions .
  • Basis Sets : Employ 6-311++G(d,p) to account for polarization and diffuse effects, critical for nitro group vibrations (e.g., FTIR peaks at 1528 cm⁻¹ and 1345 cm⁻¹) .
  • Scaling Factors : Apply empirical scaling (0.961–0.967) to align DFT-calculated frequencies with experimental FTIR data .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer:

  • FTIR : Identifies nitro groups via asymmetric (1528 cm⁻¹) and symmetric (1345 cm⁻¹) stretching vibrations. C=N imidazole stretching appears at ~1594 cm⁻¹ .
  • NMR : ¹H NMR reveals aromatic protons (δ 7.45–8.40 ppm) and imidazole ring protons (δ 8.40 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 284.05 for C₁₃H₈N₄O₄) confirm molecular weight .

Advanced: How can nano-SiO₂ catalysts improve the synthesis of benzimidazole derivatives, and what mechanistic insights support this?

Methodological Answer:

  • Catalytic Role : Nano-SiO₂ provides Brønsted acid sites, accelerating condensation via proton transfer and stabilizing intermediates .
  • Mechanism : NMR studies show SiO₂ enhances imine formation (key step in benzimidazole synthesis) by polarizing carbonyl groups .
  • Optimization : Use 10–15 wt% SiO₂ under solvent-free conditions to achieve >85% yield .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods due to potential nitro compound volatility .
  • Waste Disposal : Neutralize nitration waste with ice-cold NaHCO₃ before disposal .

Advanced: How do molecular docking studies predict EGFR inhibition by this compound derivatives?

Methodological Answer:

  • Docking Workflow :
    • Protein Preparation : Retrieve EGFR structure (PDB ID: 1M17) and optimize hydrogen bonding networks.
    • Ligand Optimization : Minimize derivative geometries using B3LYP/6-31G* .
    • Binding Affinity : AutoDock Vina calculates ΔG values; derivatives with ΔG < -8 kcal/mol show strong EGFR binding .
  • Validation : Compare docking poses with co-crystallized ligands (e.g., erlotinib) to assess steric and electronic complementarity .

Basic: How are melting points and Rf values used to assess purity in nitro-substituted benzimidazoles?

Methodological Answer:

  • Melting Point : Sharp ranges (e.g., 270–274°C) indicate purity. Deviations >2°C suggest impurities .
  • TLC (Rf) : Use silica gel plates with ethyl acetate/hexane (3:7). Consistent Rf values (e.g., 0.87) confirm compound homogeneity .

Advanced: What strategies reconcile conflicting data between DFT-predicted and X-ray crystal structures of benzimidazoles?

Methodological Answer:

  • Dihedral Angle Analysis : Compare DFT-optimized dihedrals (e.g., 61.73° for imidazole-phenyl rings) with X-ray data (61.955°). Adjust functionals (e.g., M06-2X) for better π-stacking accuracy .
  • Dispersion Corrections : Include Grimme’s D3 correction in DFT to account for van der Waals interactions in crystal packing .

Basic: How is cytotoxicity assessed for this compound derivatives?

Methodological Answer:

  • In-Vitro Assays : Use MTT/PMS assays on cancer cell lines (e.g., HeLa) with IC₅₀ values calculated via nonlinear regression .
  • Controls : Include cisplatin as a positive control and DMSO as a solvent control .

Advanced: How does ADMET analysis guide the selection of benzimidazole derivatives for preclinical studies?

Methodological Answer:

  • Tools : Use SwissADME or PreADMET for predictions.
  • Key Parameters :
    • Absorption : LogP < 5 (optimal: 2–3) .
    • Toxicity : Ames test predictions for mutagenicity; exclude derivatives with positive alerts .
    • Metabolism : CYP3A4 inhibition potential assessed via molecular docking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dinitro-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
5,6-Dinitro-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.